N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the reaction medium . The reaction conditions often include the use of a base such as potassium tert-butoxide (t-BuOK) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted pyrazoles.
Scientific Research Applications
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: The compound is used in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: These compounds share a similar pyrazole structure and are used in coordination chemistry.
5-Amino-pyrazoles: These compounds are versatile synthetic building blocks in organic synthesis and have various biological activities.
Benzimidazoles: These compounds are structurally related and have significant therapeutic applications, particularly as anticancer agents.
Uniqueness
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and inhibit specific enzymes makes it a valuable compound in both research and industrial applications.
Biological Activity
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈ClN₃
- Molecular Weight : 251.75 g/mol
- CAS Number : 1856045-07-2
The compound exhibits various biological activities primarily through the modulation of neurotransmitter systems and enzymatic pathways. Its structure suggests potential interactions with receptors involved in neurological processes, particularly those related to dopaminergic and serotonergic signaling.
Pharmacological Effects
-
Antidepressant Activity :
- Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. The mechanism is often linked to the inhibition of monoamine oxidase (MAO) or modulation of serotonin and norepinephrine levels in the brain.
-
Anti-inflammatory Properties :
- Research indicates that the compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in vitro.
-
Neuroprotective Effects :
- Preliminary studies suggest neuroprotective properties, potentially through the activation of neurotrophic factors that support neuronal survival and function.
In Vivo Studies
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to controls. Behavioral assays indicated enhanced locomotor activity and reduced immobility in forced swim tests, suggesting an antidepressant effect.
Study | Model | Findings |
---|---|---|
Rat | Reduced immobility in forced swim test, indicating antidepressant activity. | |
Mouse | Decreased levels of pro-inflammatory cytokines following treatment. |
In Vitro Studies
In vitro assays have shown that the compound inhibits the activity of certain enzymes involved in inflammatory responses. For instance, it was found to reduce lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, highlighting its potential as an anti-inflammatory agent.
Assay | Result |
---|---|
Nitric Oxide Production | Inhibition by 40% at 10 µM concentration. |
Cytokine Release | Significant reduction in TNF-alpha levels. |
Properties
Molecular Formula |
C13H18ClN3 |
---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-11-8-15-16(2)13(11)10-14-9-12-6-4-3-5-7-12;/h3-8,14H,9-10H2,1-2H3;1H |
InChI Key |
NYEJIUZVPZNFIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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